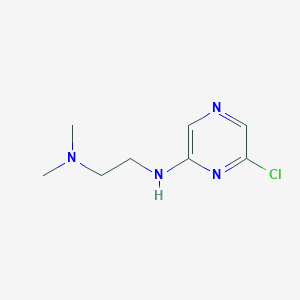

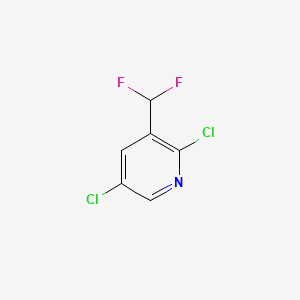

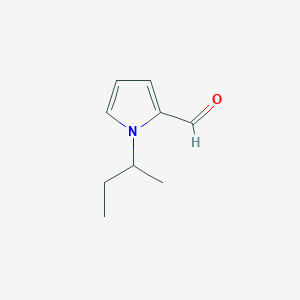

N1-(6-Chloro-2-pyrazinyl)-N2,N2-dimethyl-1,2-ethanediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-Chloro-2-pyrazinyl)-N2,N2-dimethyl-1,2-ethanediamine, commonly referred to as CPPED, is an organophosphorus compound that has been used as a research tool in various fields of science. CPPED is a useful compound for research due to its ability to cross biological membranes and its low toxicity. CPPED is a valuable tool for scientists because it can be used to study a wide range of biochemical and physiological processes.

Scientific Research Applications

Catalytic Activity in Multicomponent Reactions

N1,N1,N2,N2-tetramethylethane-1,2-diamine has been utilized to form a new acidic ionic liquid, which showed high efficiency and generality as a catalyst in multicomponent reactions. This includes the production of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s from arylaldehydes and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol, and the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones from arylaldehydes, dimedone, and 2-naphthol in solvent-free conditions (Zare et al., 2017).

Precatalysts for Rac-Lactide Polymerisation

Zn(II) and Cu(II) complexes based on (chiral substituent)(diethyl)-ethanediamine derivatives have been synthesized and characterized. These complexes effectively polymerized rac-lactide (rac-LA) and yielded heterotactic polylactide (PLA), with Cu(II) initiators exhibiting better catalytic activities and mediated stereoselective ring-opening polymerization (ROP) of rac-LA (Kang et al., 2019).

Magnetic and Photomagnetic Properties

Mononuclear Fe(II) complexes based on the methylpyrazinyl-diamine ligand have been synthesized, showcasing distinct magnetic and photomagnetic properties. These complexes have different molecular arrangements and crystal packings, influencing their spin states and phase transitions. They exhibit interesting features like reversible photoswitching between high spin and low spin states at low temperatures (Liu et al., 2017).

Synthesis and Characterization of Metal Complexes

The compound has been used to synthesize and characterize various metal complexes. These include μ-[N,N′-bis(2-aminoethyl)-1,2-ethanediamine-N1,N1′,N2,N2′]-bis[N,N′-(bis(2-aminoethyl)-1,2-ethanediamine-N,N′,N″,N‴)]dinickel(II) perchlorate and 4,4′-biphenyldisulfonate, exhibiting unique crystallization properties and extensive hydrogen bonds (Cai et al., 2001).

Cardiotropic Activity

Compounds such as ALM-802 and ALM-803, which contain pharmacophores of free fatty-acid oxidation inhibitors, slow Ca2+-channel blockers, and anti-ischemic and antiarrhythmic activities, have been synthesized. The structure of these compounds, particularly the presence of a 3,4-dimethoxyphenyl pharmacophore, is hypothesized to contribute to their antiarrhythmic activity (Mokrov et al., 2020).

Theoretical Studies and Corrosion Inhibition

Density Functional Theory (DFT) has been used to study bipyrazolic-type organic compounds, elucidating their inhibition efficiencies and reactive sites as corrosion inhibitors. This theoretical study helps in understanding the interaction of these compounds with metal surfaces and their potential as corrosion inhibitors (Wang et al., 2006).

properties

IUPAC Name |

N-(6-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c1-13(2)4-3-11-8-6-10-5-7(9)12-8/h5-6H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDMEFAOEAHGGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=CN=CC(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192853 |

Source

|

| Record name | N2-(6-Chloro-2-pyrazinyl)-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(6-Chloro-2-pyrazinyl)-N2,N2-dimethyl-1,2-ethanediamine | |

CAS RN |

1219957-55-7 |

Source

|

| Record name | N2-(6-Chloro-2-pyrazinyl)-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(6-Chloro-2-pyrazinyl)-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)

![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)